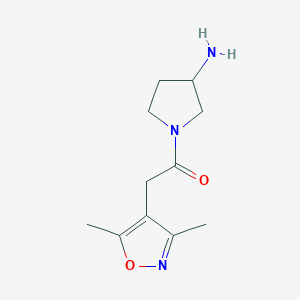
1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
説明
1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H17N3O2 and its molecular weight is 223.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one, also known by its CAS number 1248805-02-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₁H₁₇N₃O₂
- Molecular Weight : 223.27 g/mol
- Purity : Typically around 95% to 98% .
The biological activity of this compound is primarily attributed to its structural components:
- 3,5-Dimethylisoxazole Moiety : This part of the molecule has been identified as a novel acetyl-lysine bioisostere that can interact with bromodomains, which are critical in the regulation of gene transcription through histone acetylation. The compound has been shown to displace acetylated histone-mimicking peptides from bromodomains, indicating its potential as an inhibitor in epigenetic regulation .
Biological Activities
- Antiproliferative Effects : The compound exhibits antiproliferative properties against various cancer cell lines by inhibiting bromodomain interactions essential for cancer cell proliferation.
- Anti-inflammatory Properties : It has been noted for its ability to modulate inflammatory responses, potentially through the inhibition of specific signaling pathways related to bromodomain activity .
- Neuroprotective Effects : Preliminary studies suggest that derivatives of this compound may offer neuroprotective benefits, although further research is needed to establish definitive effects.
Table 1: Summary of Biological Activities
Case Study: Inhibition of Bromodomain Interactions
A study conducted by Nicodeme et al. demonstrated that compounds similar to this compound effectively inhibited the interaction between acetylated lysines and bromodomains. The crystal structure analysis revealed that the isoxazole moiety mimics the binding interactions typically made with acetylated lysines, confirming its role as a competitive inhibitor .
Toxicological Evaluation
While the compound shows promise in various therapeutic areas, it is essential to consider its safety profile. A toxicological evaluation indicated that compounds with similar structures may exhibit toxicity at high doses, necessitating careful dosage considerations in therapeutic applications .
科学的研究の応用
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural components, which include a pyrrolidine and an isoxazole moiety. The 3,5-dimethylisoxazole part is particularly notable for its role as an acetyl-lysine bioisostere, which can mimic acetylated lysines in protein interactions.
Case Study: Bromodomain Inhibition
A significant study demonstrated that derivatives of 3,5-dimethylisoxazole can act as competitive inhibitors of bromodomains, which are protein domains that recognize acetylated lysines on histones. These inhibitors have implications for cancer therapy as they can disrupt the interaction between bromodomains and acetylated histones, potentially leading to antiproliferative effects . The study utilized X-ray crystallography to elucidate the binding interactions of these compounds with various bromodomains, confirming their efficacy as selective inhibitors.
Neuropharmacology
Research indicates that compounds similar to 1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one may exhibit neuroprotective properties. The pyrrolidine structure is associated with various neuroactive effects, making it a candidate for further investigation in treating neurodegenerative diseases.
Case Study: Neuroprotective Effects
In experimental models of neurodegeneration, derivatives containing the pyrrolidine structure showed promise in protecting neuronal cells from apoptosis. These findings suggest potential applications in developing treatments for conditions like Alzheimer's disease .
Synthetic Chemistry
The compound serves as a valuable building block in synthetic chemistry due to its unique structure. It can be used to synthesize other complex molecules through various chemical reactions.
Synthesis Example
One notable synthetic route involves the coupling of 3,5-dimethylisoxazole derivatives with amines to form new compounds with tailored biological activities. This versatility allows researchers to explore a wide range of pharmacophores .
Data Table: Summary of Applications
特性
IUPAC Name |
1-(3-aminopyrrolidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-7-10(8(2)16-13-7)5-11(15)14-4-3-9(12)6-14/h9H,3-6,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEAIMIHLYLWEDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















